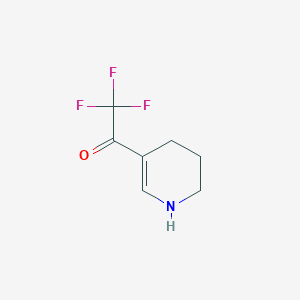2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
CAS No.: 2241130-78-7
Cat. No.: VC5128329
Molecular Formula: C7H8F3NO
Molecular Weight: 179.142
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2241130-78-7 |
|---|---|
| Molecular Formula | C7H8F3NO |
| Molecular Weight | 179.142 |
| IUPAC Name | 2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone |
| Standard InChI | InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 |
| Standard InChI Key | OJBRAZAWYHRBAV-UHFFFAOYSA-N |
| SMILES | C1CC(=CNC1)C(=O)C(F)(F)F |
Introduction
2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry, particularly for its potential as an efflux pump inhibitor against Mycobacterium tuberculosis. This compound features a trifluoromethyl group and a tetrahydropyridine moiety, contributing to its unique chemical properties and biological activity .
Synthesis
The synthesis of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one involves several methodologies, with one notable approach starting from 1,4,5,6-tetrahydropyridine as a key intermediate. The synthesis typically includes multiple steps to achieve high purity levels, often exceeding 95%.
Biological Activity
This compound has shown promise as an efflux pump inhibitor, particularly against Mycobacterium tuberculosis. Studies indicate that it can enhance the susceptibility of multidrug-resistant strains to anti-tuberculosis drugs, suggesting its potential as an adjuvant in tuberculosis treatment .
Table: Biological Activity
| Biological Activity | Description |
|---|---|
| Efflux Pump Inhibition | Enhances drug susceptibility in M. tuberculosis |
| Synergism with Rifampicin | Increases effectiveness against multidrug-resistant strains |
Research Findings
Research on 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one highlights its potential in overcoming multidrug resistance in tuberculosis. Its mechanism involves inhibiting efflux pumps, which are crucial for bacterial resistance. This makes it a promising candidate for further development as a therapeutic agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume